![molecular formula C13H17NO2 B7578625 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid, also known as DIMPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
作用机制
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid's mechanism of action involves the inhibition of glutamate release, which is a major neurotransmitter in the central nervous system. This inhibition leads to a decrease in excitotoxicity, which is a major factor in neurodegenerative diseases. Additionally, 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid has been found to activate the Nrf2 pathway, which is involved in cellular defense mechanisms and can protect against oxidative stress.
Biochemical and Physiological Effects:
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid has been found to have numerous biochemical and physiological effects. It has been shown to decrease inflammation, reduce oxidative stress, and improve mitochondrial function. Additionally, 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid has been found to increase the expression of neurotrophic factors, which are essential for the growth and maintenance of neurons.
实验室实验的优点和局限性
One of the major advantages of 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid is its ability to cross the blood-brain barrier, which allows for its potential use in treating neurodegenerative diseases. Additionally, 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid is its limited solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are numerous future directions for research on 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration methods for 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid. Finally, more studies are needed to explore the potential use of 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid in treating other diseases beyond neurodegenerative diseases.
Conclusion:
In conclusion, 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid is a promising compound with numerous potential therapeutic applications. Its ability to cross the blood-brain barrier and its low toxicity make it an attractive candidate for further research. While there are still limitations to its use, the future directions for research on 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid are numerous, and it is an exciting area of study in the scientific community.
合成方法
The synthesis of 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid involves the reaction of 2-bromo-3-indenylmethanol with methylamine and acrylonitrile. The resulting product is then hydrolyzed to yield 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid. This synthesis method has been optimized to produce high yields of pure 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid.
科学研究应用
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. Additionally, 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid has been found to be effective in treating various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
属性
IUPAC Name |
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(7-6-13(15)16)12-8-10-4-2-3-5-11(10)9-12/h2-5,12H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUNHRNGDSLJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
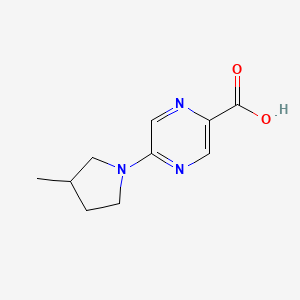
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)


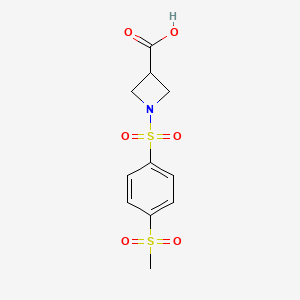
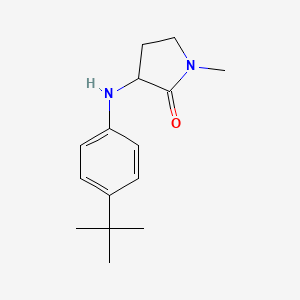

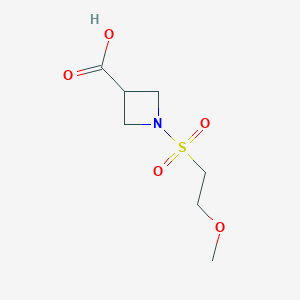
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
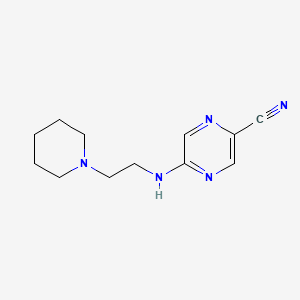
![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)